molecular formula C11H7Cl3N2O B13499625 6-Chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

6-Chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

Cat. No.: B13499625
M. Wt: 289.5 g/mol
InChI Key: OCMGBGPUKWULAG-UHFFFAOYSA-N
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Description

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chloro group at the 6th position, two dichlorophenyl groups at the 3rd position, and a methyl group at the 2nd position of the dihydropyrimidinone ring

Preparation Methods

The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea.

    Condensation Reaction: The first step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with urea in the presence of a catalyst, such as acetic acid, to form the dihydropyrimidinone ring.

    Chlorination: The final step involves the chlorination of the dihydropyrimidinone ring using a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the 6th position.

Chemical Reactions Analysis

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives.

    Substitution: The chloro and dichlorophenyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as protein tyrosine phosphatases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the dihydropyrimidinone ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

6-chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C11H7Cl3N2O/c1-6-15-9(13)5-10(17)16(6)8-4-2-3-7(12)11(8)14/h2-5H,1H3

InChI Key

OCMGBGPUKWULAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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